

# Inhibition of CCL1 binding by ZK756326 dihydrochloride.

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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An In-depth Technical Guide on the Inhibition of CCL1 Binding by ZK756326 Dihydrochloride

## Introduction

The C-C motif chemokine ligand 1 (CCL1), also known as I-309, is a secreted glycoprotein that plays a significant role in immunoregulatory and inflammatory processes.[1][2] It is primarily secreted by activated T cells, monocytes, and macrophages.[1] CCL1 exerts its biological effects by binding to its specific G protein-coupled receptor, the C-C chemokine receptor 8 (CCR8).[1] The CCL1-CCR8 signaling axis is a key mediator of chemotaxis, attracting monocytes, macrophages, and particularly Th2 lymphocytes to sites of inflammation.[1] This pathway is implicated in various physiological and pathological conditions, including autoimmune diseases, allergic inflammation, and cancer, making CCR8 a promising therapeutic target.[3][4]

**ZK756326 dihydrochloride** is a potent, selective, nonpeptide small molecule that interacts with CCR8.[5] While it is classified as a full agonist of the CCR8 receptor, it functions as a competitive inhibitor of the binding of the natural ligand, CCL1.[6][7][8] This dual characteristic —displacing the endogenous ligand while simultaneously activating the receptor—positions ZK756326 as a valuable pharmacological tool for dissecting the complexities of CCR8 signaling and function. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the interaction of ZK756326 with the CCL1-CCR8 axis.



## **Mechanism of Action**

**ZK756326 dihydrochloride** acts as a competitive agonist at the CCR8 receptor. It directly binds to the receptor, thereby physically preventing the binding of the endogenous chemokine CCL1.[6][8] Upon binding, ZK756326 functions as a full agonist, initiating a cascade of intracellular signaling events typically associated with CCR8 activation.[6][9] This includes Gαi-protein-mediated signaling, a dose-responsive increase in intracellular calcium, and the stimulation of extracellular acidification in cells expressing human CCR8.[6][9]

A key consequence of its agonistic activity is the cross-desensitization of the receptor to CCL1. [6][10] By activating and internalizing the receptor, ZK756326 renders the cell less responsive to subsequent stimulation by the natural ligand. Studies have also revealed that small molecule agonists like ZK756326 can act as biased agonists, evoking a different subset of the receptor's signaling repertoire compared to chemokine ligands, particularly concerning Gβγ signaling and cell migration.[11]

## **Quantitative Data Presentation**

The following tables summarize the binding affinity, functional potency, and selectivity of **ZK756326 dihydrochloride**.

Table 1: Binding Affinity and Functional Potency of ZK756326

Assay Type	Target	Cell Line	Value	Reference
Binding Inhibition (IC50)	Human CCR8	U87 cells	1.8 μΜ	[5][6][7]

| Agonist Activity (EC50) | Human CCR8 | - | 245 nM |[10] |

Table 2: Off-Target Selectivity Profile of ZK756326



Off-Target Receptor	Binding Inhibition (IC50)	Notes	Reference
5-HT₂B	4.4 μΜ	Serotonergic Receptor	[6][7]
5-HT1A	5.4 μΜ	Serotonergic Receptor	[6][7]
5-HT <sub>6</sub>	5.9 μΜ	Serotonergic Receptor	[6][7]
5-HT₅A	16 μΜ	Serotonergic Receptor	[6][7]
α2A	<20 μΜ	Adrenergic Receptor (65% inhibition at 20 μΜ)	[6][7]
5-HT₂C	34.8 μΜ	Serotonergic Receptor	[6][7]
26 other GPCRs	>50 μM	Broad panel screening	[6][7]

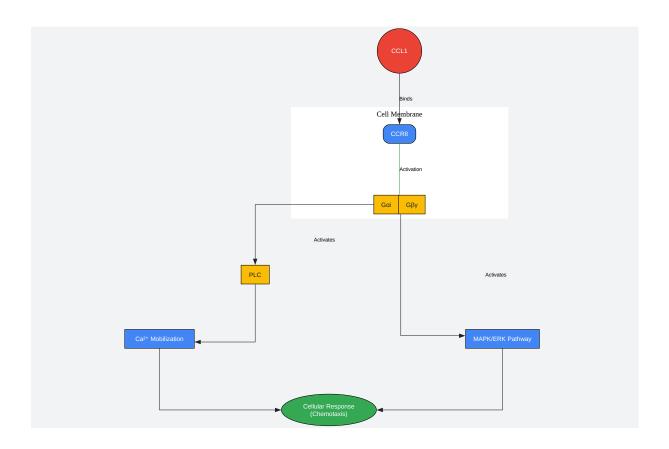
| CCR3, CXCR3, CXCR4, CCR5 | No agonist activity | Chemokine Receptors |[10] |

## **Signaling Pathways and Mechanisms**

The interaction of CCL1 and ZK756326 with CCR8 initiates distinct but overlapping signaling cascades.

CCL1-CCR8 Signaling Pathway Binding of CCL1 to CCR8 activates the heterotrimeric G-protein, primarily Gαi. This leads to the dissociation of the Gαi and Gβγ subunits, which initiate downstream signaling. Key events include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²+), and the activation of the MAPK/ERK pathway, ultimately resulting in cellular responses such as chemotaxis and regulation of apoptosis.[1][2]



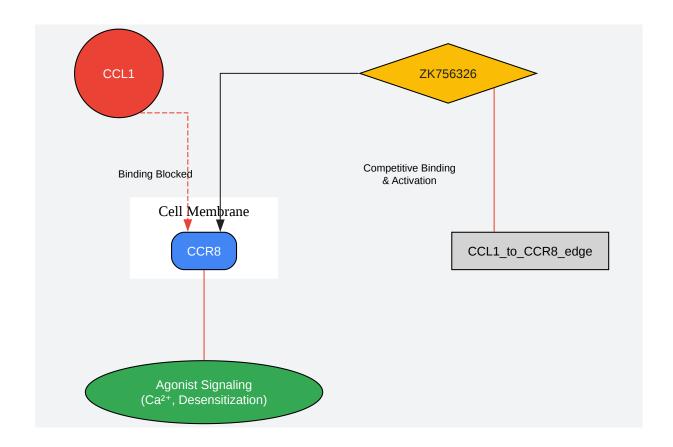


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Caption: Canonical CCL1-CCR8 Signaling Pathway.

ZK756326 Mechanism of Action ZK756326 competitively binds to CCR8, blocking CCL1 access. As an agonist, it independently activates the Gαi pathway, leading to calcium mobilization and receptor desensitization. This prevents CCL1 from eliciting its own specific cellular responses.





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Caption: ZK756326 Competitive Agonism at CCR8.

# **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing findings. The following protocols are based on methods described in the cited literature.

#### 1. CCL1 Binding Competition Assay

This assay quantifies the ability of ZK756326 to inhibit the binding of a labeled CCL1 ligand to cells expressing CCR8.

• Cell Preparation:



- Culture U87 MG cells stably expressing human CCR8 (U87.CD4.hCCR8) under standard conditions.[6][12]
- On the day of the assay, harvest the cells and resuspend them in a suitable binding buffer (e.g., HEPES buffer with 0.5% BSA, 0.01% Sodium Azide, pH 7.4).[13]
- Adjust the cell density to a pre-optimized concentration (e.g., 3.3 x 10<sup>5</sup> cells/ml).[13]
- Assay Procedure:
  - Prepare serial dilutions of **ZK756326 dihydrochloride** in binding buffer.
  - Prepare a solution of radiolabeled or fluorescently labeled CCL1 (e.g., <sup>125</sup>I-CCL1 or hCCL1-AF647) at a fixed concentration, typically near its Kd value.[13][14]
  - In a 96-well plate, add the ZK756326 dilutions to triplicate wells.
  - Add the labeled CCL1 solution to all wells.
  - Add the cell suspension to all wells to initiate the binding reaction.
  - Incubate the plate for 1-2 hours at 37°C or room temperature, allowing the binding to reach equilibrium.[13][14]
  - Measure the bound signal using an appropriate detection system (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorophores).
  - Data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).[14]
- 2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ZK756326 to act as an agonist by detecting transient increases in cytoplasmic free calcium.

Cell Preparation:



- Plate U87.CD4.hCCR8 cells on poly-D-lysine-coated black, clear-bottom 96-well plates at 10,000 cells/well and culture overnight.[6]
- On the day of the assay, remove the culture medium.
- Load cells with a Ca<sup>2+</sup>-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C in a loading buffer (e.g., Hanks' balanced salts solution with 20 mM HEPES, 3.2 mM CaCl<sub>2</sub>, 1% FBS, and 2.5 mM probenecid).[7]

#### Assay Procedure:

- Prepare serial dilutions of ZK756326, CCL1 (positive control), and buffer (negative control).
- Place the 96-well plate into a Fluorometric Imaging Plate Reader (FLIPR).
- Measure the baseline fluorescence for each well.
- Add the agonist dilutions to the wells and immediately begin measuring fluorescence changes over time.[6][7]
- The increase in fluorescence corresponds to the concentration of intracellular free Ca<sup>2+</sup>.
- For cross-desensitization experiments, perform a first addition of an agonist (e.g., 3 μM ZK756326) followed by a second addition of 100 nM CCL1 to measure the blunted response.[6][7]
- 3. Chemotaxis (Cell Migration) Assay

This assay assesses the ability of ZK756326 to induce cell migration, a key function of chemokine signaling.

- Assay Setup:
  - Use a Transwell migration system with polycarbonate membrane inserts (e.g., 5 μm pore size).

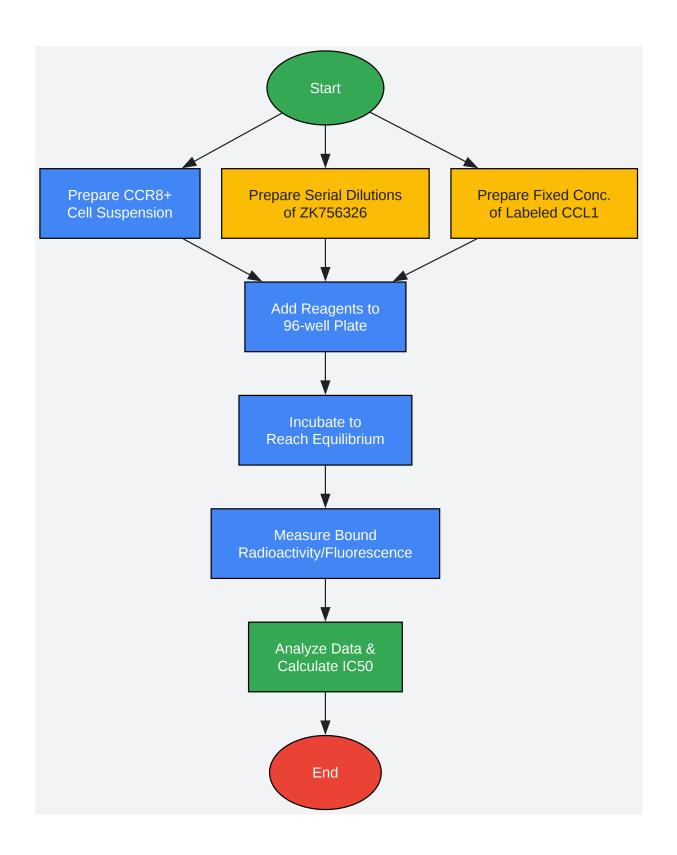


Prepare a cell suspension of CCR8-expressing cells (e.g., Jurkat.hCCR8 or primary T-cells) in migration medium (e.g., RPMI with 1% BSA and 25 mM HEPES) at a density of approximately 3 x 10<sup>5</sup> cells per insert.[9][15]

#### Assay Procedure:

- Prepare serial dilutions of ZK756326 or CCL1 in migration medium and add them to the lower wells of the Transwell plate.[9]
- Add the cell suspension to the upper inserts.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO<sub>2</sub> incubator.[15][16]
- After incubation, remove the inserts.
- Quantify the number of cells that have migrated to the lower chamber, typically by using a flow cytometer.[9][16]
- A migration index is calculated as the ratio of cells migrating in response to the agonist versus the buffer control.[9]
- To test for antagonism, a fixed concentration of CCL1 is added to the bottom well along with serial dilutions of the potential inhibitor.[15]





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